Fusacandin A
Description
Fusacandin A is a member of the papulacandin class of antifungal antibiotics, first isolated from the fungus Fusarium sambucinum . Structurally, it belongs to a group of glycosylated compounds characterized by a galactosylated trisaccharide core linked to a fatty acid side chain . Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an enzyme critical for fungal cell wall biosynthesis. By disrupting glucan polymerization, this compound compromises cell wall integrity, leading to osmotic instability and fungal cell death .
In vitro studies demonstrate that this compound exhibits moderate activity against Candida albicans, with an IC₅₀ comparable to other papulacandins. However, its efficacy is significantly reduced in the presence of serum, a limitation shared with its structural analog papulacandin B . Fermentation yields of this compound are approximately 60 mg/L, with minor quantities of Fusacandin B co-produced .
Properties
CAS No. |
166407-33-6 |
|---|---|
Molecular Formula |
C51H74O21 |
Molecular Weight |
1023.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1 |
InChI Key |
XRQGNAQBXJWDHO-BPNMBZMZSA-N |
SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
Isomeric SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |
Synonyms |
fusacandin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Fusacandin A shares structural homology with other β-1,3-glucan synthase inhibitors, including papulacandin B, corynecandin, and WF11898. Key similarities and differences are outlined below:
Table 1: Structural Comparison of this compound and Analogues
Key Findings:
- Sugar Units: this compound’s trisaccharide structure differentiates it from disaccharide-based papulacandins.
- Fatty Acid Chain : The C-18 unsaturated side chain in this compound is critical for membrane penetration but contributes to serum instability due to binding with serum albumin . In contrast, WF11899’s shorter C-14 chain improves pharmacokinetics .
Antifungal Activity and Spectrum
Table 2: In Vitro and In Vivo Activity Profiles
Key Findings:
- Serum Sensitivity : this compound and papulacandin B show >90% activity loss in serum, whereas WF11899 retains efficacy due to structural modifications that reduce protein binding .
- In Vivo Limitations : this compound’s poor in vivo performance contrasts with WF11899, which demonstrates superior survival rates in murine candidiasis models .
Structure-Activity Relationship (SAR) Insights
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